molecular formula C20H24N2O4S B3445913 N-(2-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

N-(2-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B3445913
M. Wt: 388.5 g/mol
InChI Key: MQFKMZWINVGNEX-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. Its structure incorporates a piperidine-4-carboxamide core, a privileged scaffold frequently found in pharmacologically active molecules. This core is modified with a 4-methylbenzenesulfonyl (tosyl) group and an N-(2-methoxyphenyl) substituent, a structural motif present in compounds with documented antimicrobial activity . Similar piperidine-carboxamide derivatives are actively investigated for their potential as potent and selective activators of potassium channels, such as KCNQ1, which are important targets for conditions like long QT syndrome . Furthermore, extensive research into related sulfonamide and piperidine-carboxamide compounds highlights their broad relevance in pharmaceutical development for a range of diseases . This combination of features makes this compound a valuable chemical tool for researchers exploring structure-activity relationships (SAR), optimizing lead compounds, and screening for new biological activities. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-7-9-17(10-8-15)27(24,25)22-13-11-16(12-14-22)20(23)21-18-5-3-4-6-19(18)26-2/h3-10,16H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFKMZWINVGNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Carboxamide Group: This step involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives under suitable conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Pharmacological Studies

N-(2-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide has been investigated for its pharmacological properties, particularly in the context of ion channel modulation. For instance, it has shown potential as a selective modulator of the Kv7.1 potassium channel (KCNQ1), which plays a crucial role in cardiac action potentials and is implicated in various cardiac arrhythmias .

Chemistry and Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly for developing other biologically active molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced efficacy or selectivity against specific biological targets .

Research indicates that derivatives of this compound exhibit diverse biological activities, including anti-inflammatory and analgesic effects. The sulfonamide group is particularly noteworthy for its ability to enhance solubility and bioavailability, making it an attractive candidate for drug development .

Case Study 1: Modulation of Ion Channels

In a study published in Nature Communications, K786-1649 was evaluated for its effects on Kv7.1 channels. The findings demonstrated that modifications to the methoxy and sulfonyl groups significantly influenced the compound's potency and selectivity, highlighting the importance of structural optimization in drug design .

Case Study 2: Synthesis of Derivatives

A recent synthesis study explored various derivatives of this compound. The results indicated that certain modifications led to compounds with improved pharmacokinetic properties, such as reduced metabolic instability and enhanced binding affinity to target proteins .

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and require detailed study.

Comparison with Similar Compounds

Structural Analogues of Piperidine-4-carboxamide Derivatives

The following table summarizes key structural analogs, focusing on substituent variations and synthesis yields:

Compound Name Sulfonyl Group Substitution Aromatic/Amide Substitution Yield (%) Key Properties/Applications Reference
N-(2-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide (Target) 4-methylbenzenesulfonyl 2-methoxyphenyl N/A Hypothesized multitarget inhibitor
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(m-tolylsulfonyl)piperidine-4-carboxamide (4–12) 3-methylbenzenesulfonyl 4-(benzo[d]thiazol-2-yl)phenyl 72 Pain management candidate
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine-4-carboxamide (4–22) 2,4-dimethylbenzenesulfonyl 4-(benzo[d]thiazol-2-yl)phenyl 75 High-yield synthesis; steric hindrance
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide 4-fluorobenzyl/naphthalenyl N/A SARS-CoV-2 inhibition candidate
N-[4-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide 4-methylbenzenesulfonyl 4-(acetylamino)phenyl N/A Enhanced polarity via acetylamino
Key Observations:

Sulfonyl Group Impact: The 4-methylbenzenesulfonyl group in the target compound is structurally analogous to m-tolylsulfonyl (4–12, 72% yield) but differs in substitution position (para- vs. meta-methyl) . Halogenated sulfonyl groups (e.g., 4–9: 3-fluorophenyl, 47% yield) exhibit lower yields compared to methyl-substituted derivatives, likely due to steric or electronic challenges during synthesis .

Aromatic Substitution Effects: The 2-methoxyphenyl group in the target compound contrasts with 4-(benzo[d]thiazol-2-yl)phenyl in –3. Acetylamino-substituted analogs (e.g., ) demonstrate increased polarity compared to methoxy derivatives, which could influence solubility and blood-brain barrier penetration .

Synthesis Efficiency :

  • Compounds with bulky sulfonyl groups (e.g., 2,4-dibromophenyl in 4–21, 28% yield) show significantly reduced yields, highlighting synthetic challenges . The target compound’s simpler para-methyl substitution may favor higher yields if synthesized under similar conditions.

Biological Activity

N-(2-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds have garnered attention due to their diverse biological activities and potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S with a molecular weight of 372.48 g/mol. The compound features a piperidine ring substituted with a methoxyphenyl group and a methylbenzenesulfonyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. Its sulfonamide group may facilitate covalent interactions with target proteins, potentially leading to modulation of enzymatic activities.

Therapeutic Potential

Research has indicated several therapeutic areas where this compound may exhibit beneficial effects:

  • Anticancer Activity : Studies suggest that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory responses, potentially making them useful in treating inflammatory diseases.
  • Neuroprotective Properties : There is emerging evidence that piperidine derivatives may protect neuronal cells from oxidative stress and neurodegeneration.

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For instance, a study demonstrated that the compound inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Induction of apoptosis
HeLa3.8Inhibition of cell cycle progression
A5494.5Modulation of apoptosis-related proteins

In Vivo Studies

Animal model studies have further supported the anticancer potential of this compound. For example, administration in mice bearing tumor xenografts resulted in significant tumor growth inhibition compared to controls.

Q & A

Q. What methodologies analyze stereochemical effects on biological activity?

  • Answer:
  • Chiral Chromatography: Separate enantiomers using Chiralpak AD-H columns; assign configurations via circular dichroism .
  • Enantioselective Synthesis: Use Evans’ oxazolidinones to prepare (R)- and (S)-piperidine analogs for activity comparison .
  • X-ray Crystallography: Resolve absolute configuration of active enantiomers bound to targets (e.g., hCA-II) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Reactant of Route 2
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N-(2-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.